PI3K-IN-52

Description

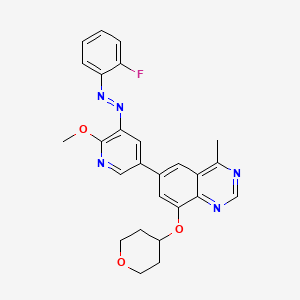

Structure

3D Structure

Properties

Molecular Formula |

C26H24FN5O3 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2-fluorophenyl)-[2-methoxy-5-[4-methyl-8-(oxan-4-yloxy)quinazolin-6-yl]-3-pyridinyl]diazene |

InChI |

InChI=1S/C26H24FN5O3/c1-16-20-11-17(13-24(25(20)30-15-29-16)35-19-7-9-34-10-8-19)18-12-23(26(33-2)28-14-18)32-31-22-6-4-3-5-21(22)27/h3-6,11-15,19H,7-10H2,1-2H3 |

InChI Key |

KOVMNYOKQJCSAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=N1)OC3CCOCC3)C4=CC(=C(N=C4)OC)N=NC5=CC=CC=C5F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Representative Pan-Class I PI3K Inhibitor

Disclaimer: Extensive searches for a compound specifically named "PI3K-IN-52" have not yielded any publicly available information. Therefore, this document provides a comprehensive technical guide on the mechanism of action of a well-characterized, representative pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, Buparlisib (BKM120) . The data, protocols, and visualizations presented herein are based on publicly available information for Buparlisib and are intended to serve as an illustrative example that adheres to the user's specified format and content requirements.

Introduction to the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in key components of the pathway, leading to its constitutive activation.[2]

Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the class I catalytic subunit: p110α, p110β, p110δ, and p110γ.[3] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide array of substrates, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of gene expression and protein synthesis that drive cell growth and proliferation.

Mechanism of Action of Buparlisib (BKM120)

Buparlisib is an orally bioavailable, potent, and selective pan-class I PI3K inhibitor.[4] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), thereby blocking their kinase activity.[1][5] This inhibition prevents the conversion of PIP2 to PIP3, leading to a reduction in the levels of this critical second messenger.[1]

The depletion of PIP3 abrogates the activation of downstream signaling molecules, including AKT and its effectors.[2] Consistent with its mechanism of action, treatment with Buparlisib leads to a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream proteins such as S6 kinase (S6K) and FOXO3.[6][7] By suppressing the PI3K/AKT/mTOR signaling cascade, Buparlisib exerts its anti-cancer effects through several mechanisms:

-

Inhibition of Cell Proliferation: By blocking the pro-growth signals mediated by the PI3K pathway, Buparlisib leads to a cytostatic effect in various cancer cell lines.[8]

-

Induction of Apoptosis: The PI3K/AKT pathway is a key survival pathway that inhibits apoptosis. Inhibition of this pathway by Buparlisib can promote programmed cell death.[8][9]

-

Cell Cycle Arrest: Buparlisib has been shown to induce cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cellular context.[5]

Quantitative Data

Table 1: Biochemical Inhibitory Activity of Buparlisib

| Target | IC50 (nM) | Assay Type |

| p110α | 52 | Cell-free kinase assay |

| p110β | 166 | Cell-free kinase assay |

| p110δ | 116 | Cell-free kinase assay |

| p110γ | 262 | Cell-free kinase assay |

| p110α-H1047R mutant | 58 | Cell-free kinase assay |

| p110α-E545K mutant | 99 | Cell-free kinase assay |

| Vps34 | 2400 | Cell-free kinase assay |

| mTOR | 4600 | Cell-free kinase assay |

Data sourced from MedChemExpress and Selleck Chemicals.[8][10]

Table 2: Cellular Activity of Buparlisib in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value (µM) |

| A2780 | Ovarian Cancer | EC50 (p-AKT Ser473 inhibition) | 0.055 |

| A2780 | Ovarian Cancer | EC50 (antiproliferative) | 0.52 |

| U87MG | Glioblastoma | GI50 | ~0.1-0.7 |

| MCF7 | Breast Cancer | GI50 | ~0.1-0.7 |

| DU145 | Prostate Cancer | GI50 | ~0.1-0.7 |

| DAOY | Medulloblastoma | IC50 (cell viability) | 0.279 - 4.38 |

Data sourced from MedChemExpress, Selleck Chemicals, and a study on medulloblastoma.[8][9][10]

Experimental Protocols

Biochemical Kinase Assay (ATP Depletion Assay)

This assay quantifies the enzymatic activity of PI3K isoforms by measuring ATP consumption during the phosphorylation of the lipid substrate.

-

Materials: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), 1-α-phosphatidylinositol (PI) substrate, ATP, assay buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl2, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS), Buparlisib (or test compound), 384-well plates, Kinase-Glo luminescence detection reagent.

-

Methodology:

-

Buparlisib is serially diluted in DMSO and dispensed into a 384-well plate.[8]

-

A reaction mixture containing the specific PI3K isoform (e.g., 10 nM) and the lipid substrate PI (e.g., 5 µg/mL) in assay buffer is added to each well.[8]

-

The kinase reaction is initiated by the addition of ATP (e.g., 2 µM) to each well.[8]

-

The reaction is incubated at room temperature until approximately 50% of the ATP is consumed in the vehicle control wells.

-

The reaction is stopped by adding an equal volume of Kinase-Glo reagent, which simultaneously quenches the kinase reaction and measures the remaining ATP via a luciferase-based reaction.[8]

-

Luminescence is read on a plate reader. The IC50 value is calculated as the concentration of Buparlisib that causes a 50% reduction in the luminescent signal (indicating 50% inhibition of ATP consumption).

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials: Cancer cell line (e.g., A2780), complete culture medium (e.g., DMEM with 10% FBS), 96-well black-walled, clear-bottom plates, Buparlisib, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Methodology:

-

Cells are seeded at a specific density (e.g., 1,000 cells/well) in 100 µL of medium into 96-well plates and allowed to attach for 3-5 hours.[8]

-

Buparlisib is serially diluted in culture medium from a concentrated DMSO stock.

-

100 µL of the diluted Buparlisib solutions (or vehicle control) are added to the wells, resulting in the final desired concentrations.

-

The plates are incubated for a defined period (e.g., 3 days) at 37°C in a humidified CO2 incubator.[8]

-

The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions and added to each well.

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal is allowed to stabilize for 10 minutes.

-

Luminescence is measured using a plate reader. The GI50 or IC50 value is determined by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Western Blot Analysis for Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT, to confirm the on-target effect of the inhibitor.

-

Materials: Cancer cell line, complete culture medium, Buparlisib, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total AKT, anti-β-actin), HRP-conjugated secondary antibodies, SDS-PAGE equipment, electrotransfer apparatus, chemiluminescent substrate.

-

Methodology:

-

Cells are seeded in 6-well plates or larger culture dishes and grown to a desired confluency.

-

Cells are treated with various concentrations of Buparlisib or vehicle control for a specified time (e.g., 6-12 hours).[6]

-

After treatment, cells are washed with ice-cold PBS and lysed on ice with lysis buffer.

-

Cell lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are denatured, separated by SDS-PAGE, and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody against the phosphorylated protein of interest (e.g., p-AKT).

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with antibodies for the total protein (e.g., total AKT) and a loading control (e.g., β-actin) to ensure equal protein loading.[6]

-

Visualizations

Caption: PI3K Signaling Pathway and the inhibitory action of a pan-PI3K inhibitor.

References

- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buparlisib - Wikipedia [en.wikipedia.org]

- 5. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to a Representative PI3K Inhibitor of the Morpholino-Pyrimidine Class

Disclaimer: The specific molecule "PI3K-IN-52" is not a recognized designation in publicly available scientific literature. Therefore, this guide focuses on a well-documented, representative pan-Class I PI3K inhibitor, Buparlisib (BKM120) , which belongs to a relevant chemical class and serves as an excellent exemplar for researchers, scientists, and drug development professionals.

Introduction: The PI3K/AKT/mTOR Pathway in Drug Discovery

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is one of the most common occurrences in human cancers, making it a prime target for therapeutic intervention.[3][4]

Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and survival.[2][5] The development of small molecule inhibitors targeting the ATP-binding pocket of PI3K has been a major focus of oncology drug discovery.

Discovery and Synthesis of Buparlisib (BKM120)

Buparlisib (BKM120) is an orally bioavailable small molecule inhibitor belonging to the pyrimidine-derived class of compounds.[3] It was developed as a potent inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1] The discovery effort focused on identifying pan-PI3K inhibitors with favorable pharmacological properties, leading to the identification of the 2,6-dimorpholinopyrimidine scaffold as a promising chemical starting point.

Synthetic Workflow

The synthesis of Buparlisib involves a multi-step process culminating in a Suzuki coupling reaction to form the core bi-aryl structure. The general workflow is depicted below.

Experimental Protocols

The following protocols are generalized from published synthetic routes.[6]

Protocol 1: Synthesis of 2,6-Dimorpholino-4-chloropyrimidine (Intermediate)

-

To a solution of 2,4,6-trichloropyrimidine in an appropriate organic solvent (e.g., ethanol), add morpholine (2.2 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue using column chromatography on silica gel to yield the desired 2,6-dimorpholino-4-chloropyrimidine intermediate.

Protocol 2: Synthesis of Buparlisib (Final Product) via Suzuki Coupling

-

In a reaction vessel, combine 5-bromo-4-(trifluoromethyl)pyridin-2-amine (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), potassium acetate (KOAc, 4 equivalents), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.1 equivalents) in an anhydrous solvent like DMSO.[6]

-

Heat the mixture to 100°C and stir for 5 hours to form the pyridinyl pinacol boronic ester in situ.[6]

-

To the same reaction mixture, add the 2,6-dimorpholino-4-chloropyrimidine intermediate (1.05 equivalents).

-

Continue heating and stirring the reaction for an additional 18 hours.[6]

-

After cooling to room temperature, pour the reaction solution into water, which will cause the product to precipitate as a solid.

-

Filter the mixture and wash the solid with water.

-

The crude product can be further purified by recrystallization from a solvent system such as methanol/acetone to yield Buparlisib as a white solid.[6]

Biological Activity and Data

Buparlisib is a potent inhibitor of all four Class I PI3K isoforms. Its inhibitory activity is typically measured using cell-free kinase assays.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentrations (IC₅₀) of Buparlisib against the Class I PI3K isoforms are summarized below.

| PI3K Isoform | IC₅₀ (nM) |

| p110α | 52[1][7] |

| p110β | 166[1][7] |

| p110δ | 116[1][7] |

| p110γ | 262[1][7] |

Cellular Activity Protocol

The effect of Buparlisib on cellular PI3K pathway activity and proliferation can be assessed as follows:

Protocol 3: Cellular Proliferation Assay (e.g., using CellTiter-Glo®)

-

Plate cancer cells (e.g., U87MG glioblastoma or MCF7 breast cancer cells) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 3-5 hours.[1]

-

Prepare serial dilutions of Buparlisib in DMSO and then further dilute into the cell culture medium.

-

Add the Buparlisib-containing medium to the cells and incubate for 72 hours at 37°C.

-

After incubation, add CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader to determine cell viability.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of Buparlisib concentration.

Protocol 4: Western Blot for p-AKT Inhibition

-

Treat cells with varying concentrations of Buparlisib for 2-4 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated AKT (Ser473) and total AKT.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Quantify band intensity to determine the reduction in AKT phosphorylation as a measure of PI3K pathway inhibition.

Mechanism of Action: PI3K Pathway Inhibition

Buparlisib functions as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K. This action prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade.

By inhibiting PI3K, Buparlisib effectively reduces the levels of phosphorylated AKT (p-AKT).[5] This downstream blockade leads to the suppression of signals promoting cell cycle progression and survival, ultimately inducing apoptosis or cell cycle arrest in cancer cells that are dependent on the PI3K pathway.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Biological Activity of PI3K Pathway Inhibitors

Executive Summary

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and metabolism.[1][2] The PI3K signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for the development of novel anti-cancer therapies.[3][4] This technical guide provides a comprehensive overview of the biological activity of PI3K inhibitors, with a focus on their mechanism of action, data from key in vitro and in vivo experiments, and the broader implications for drug development. While this guide focuses on the general principles of PI3K inhibition, it is important to note that specific data for a compound designated "PI3K-IN-52" is not publicly available within the reviewed literature. The information presented herein is based on well-characterized PI3K inhibitors and the general understanding of the PI3K pathway.

The PI3K Signaling Pathway

The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[2][5] Upon activation, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[6] Activated AKT, in turn, phosphorylates a wide array of substrates, leading to the regulation of various cellular functions.[7] A critical negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP3, thus antagonizing PI3K activity.[5][6]

Below is a diagram illustrating the core components of the PI3K signaling pathway.

Caption: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.

Mechanism of Action of PI3K Inhibitors

PI3K inhibitors are small molecules designed to block the catalytic activity of one or more PI3K isoforms.[8] By inhibiting the production of PIP3, these compounds effectively shut down the downstream signaling cascade, leading to a reduction in cell proliferation and survival, and in some cases, the induction of apoptosis.[6] The specificity of these inhibitors can vary, with some targeting all Class I PI3K isoforms (pan-PI3K inhibitors) and others exhibiting selectivity for specific isoforms (e.g., p110α, p110β, p110δ, or p110γ).[8] This isoform selectivity can be crucial for both efficacy and safety, as different isoforms have distinct roles in normal physiology and disease.[1][9]

The logical workflow for the mechanism of action of a PI3K inhibitor is depicted below.

Caption: PI3K inhibitors block the PI3K enzyme, leading to reduced cell proliferation.

Quantitative Data on PI3K Inhibitor Activity

The biological activity of PI3K inhibitors is typically quantified using a variety of in vitro assays. These assays provide critical data on the potency and selectivity of the compounds.

| Inhibitor | Target(s) | IC50 (nM) against p110α | IC50 (nM) against p110β | IC50 (nM) against p110δ | IC50 (nM) against p110γ | Cell-based Assay (GI50, nM) | Reference Cell Line(s) |

| BKM120 | Pan-Class I | 52 | 166 | 116 | 262 | 160 ± 91 | A2058 |

| GDC-0941 | Pan-Class I | 3 | 33 | 3 | 16 | 64.9% viability at 1-2 µM | Daoy |

| Idelalisib | p110δ | 8600 | 4000 | 2.5 | 89 | Not specified | Not specified |

| Alpelisib | p110α | 5 | 1200 | 290 | 250 | Not specified | Not specified |

Note: IC50 and GI50 values are compiled from various sources and may vary depending on the specific assay conditions. The data for BKM120 is from a study that showed potent antiproliferative activity.[8] The GDC-0941 data indicates a substantial reduction in cell viability at clinically relevant concentrations.[10]

Key Experimental Protocols

The following are generalized protocols for common assays used to characterize the biological activity of PI3K inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform.

Methodology:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α) is incubated with the test compound at various concentrations.

-

The lipid substrate, PIP2, and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the lipids are extracted.

-

The amount of phosphorylated product (PIP3) is quantified using techniques such as thin-layer chromatography (TLC) followed by autoradiography or a luminescence-based assay.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay (e.g., MTT or SRB Assay)

Objective: To assess the effect of a PI3K inhibitor on the growth and viability of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the PI3K inhibitor.

-

After a specified incubation period (typically 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) is added.

-

For MTT assays, viable cells metabolize MTT into a colored formazan product, which is then solubilized. For SRB assays, the dye binds to total cellular protein.

-

The absorbance is measured using a microplate reader.

-

The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.[11]

Western Blot Analysis of Pathway Modulation

Objective: To confirm that the PI3K inhibitor is hitting its target within the cell and modulating downstream signaling.

Methodology:

-

Cancer cells are treated with the PI3K inhibitor for a specific duration.

-

The cells are lysed to extract total protein.

-

Protein concentrations are determined using a method like the Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-AKT, p-S6) and total protein levels as controls.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein phosphorylation.

Below is a diagram of a typical experimental workflow for evaluating a PI3K inhibitor.

References

- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the PI3K/AKT/mTOR Signaling Cascade: A Technical Guide for Researchers

A comprehensive overview of a critical cellular pathway and the therapeutic potential of its inhibitors.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has positioned it as a prime target for the development of novel anti-cancer therapeutics.[4][5] This in-depth technical guide provides a detailed exploration of the PI3K/AKT/mTOR pathway and serves as a resource for researchers, scientists, and drug development professionals.

A Note on PI3K-IN-52: Extensive searches for a specific inhibitor designated "this compound" did not yield any publicly available information. It is possible that this is a novel compound, an internal designation, or a misnomer. For the purpose of illustrating the principles of PI3K inhibition, this guide will utilize data from a well-characterized pan-PI3K inhibitor, Buparlisib (BKM120).

The PI3K/AKT/mTOR Pathway: A Detailed Look

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[6][7] This activation leads to the recruitment and activation of PI3K at the plasma membrane.

Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[9]

The recruitment of AKT and PDK1 to the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mTOR complex 2 (mTORC2).[10] Once activated, AKT phosphorylates a wide range of downstream substrates, thereby regulating numerous cellular functions. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[9]

AKT-mediated activation of mTORC1 leads to the phosphorylation of its downstream targets, S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[5] The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[11]

PI3K Inhibitors in Drug Development

The central role of the PI3K/AKT/mTOR pathway in cancer has spurred the development of numerous inhibitors targeting different nodes of this cascade. These inhibitors can be broadly categorized as pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[12]

Buparlisib (BKM120): A Representative Pan-PI3K Inhibitor

Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that has been extensively studied in various cancer models.[12][13] It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby inhibiting its kinase activity.[14]

Quantitative Data for Buparlisib (BKM120)

The following table summarizes the in vitro inhibitory activity of Buparlisib against the class I PI3K isoforms.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Buparlisib (BKM120) | p110α | 52 | Cell-free | [2][12] |

| p110β | 166 | Cell-free | [2][12] | |

| p110δ | 116 | Cell-free | [2][12] | |

| p110γ | 262 | Cell-free | [2][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PI3K inhibitors. Below are representative protocols for key in vitro assays.

In Vitro Kinase Assay (Cell-free)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified PI3K isoforms.

Methodology:

-

Reagents and Materials: Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), PIP2 substrate, ATP (with [γ-33P]ATP tracer), kinase reaction buffer, test compound (e.g., Buparlisib), and a phosphocellulose filter plate.

-

Procedure:

-

The test compound is serially diluted to the desired concentrations.

-

The purified PI3K enzyme is incubated with the test compound in the kinase reaction buffer for a predefined period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a mixture of PIP2 substrate and ATP (spiked with [γ-33P]ATP).

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature and is then terminated.

-

The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated PIP3 product.

-

The plate is washed to remove unincorporated [γ-33P]ATP.

-

The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of a PI3K inhibitor on the growth and viability of cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines (e.g., breast, lung, or glioblastoma cell lines with known PI3K pathway alterations), cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with serial dilutions of the test compound or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

At the end of the incubation period, a cell viability reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined from the dose-response curve.

Conclusion

The PI3K/AKT/mTOR pathway remains a highly attractive target for cancer therapy due to its fundamental role in cell growth and survival. A thorough understanding of its intricate signaling network and the mechanisms of action of its inhibitors is paramount for the successful development of novel and effective treatments. This guide provides a foundational resource for researchers in this dynamic field, offering insights into the core biology of the pathway and the practical aspects of inhibitor evaluation. As research progresses, a deeper understanding of the complexities of this pathway will undoubtedly lead to more precise and personalized therapeutic strategies for patients with cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 9. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling [mdpi.com]

- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

Unraveling PI3K-IN-52: A Guide for the Research Community

An In-Depth Technical Guide on the Phosphoinositide 3-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a prominent target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting various isoforms of PI3K has been a major focus of cancer research over the past two decades, leading to several approved drugs.[5][6] This technical guide focuses on PI3K-IN-52, a novel investigational inhibitor within this class, providing a comprehensive overview of its preclinical data, mechanism of action, and the experimental methodologies used to characterize its activity. While "this compound" does not correspond to a publicly disclosed specific molecule, this guide synthesizes data from representative PI3K inhibitors to illustrate the typical characterization of such a compound in cancer research. For the purpose of this guide, we will use data pertaining to well-characterized pan-PI3K inhibitors to model the profile of this compound.

Core Mechanism of Action

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis.[2][7] PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[8] The primary product of Class I PI3Ks, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to increased cell survival, proliferation, and metabolic activity.[9] PI3K inhibitors, such as the conceptual this compound, are designed to bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire downstream signaling cascade.[2]

Below is a diagram illustrating the PI3K signaling pathway and the point of intervention for a PI3K inhibitor.

References

- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of PI3K by copanlisib exerts potent antitumor effects on Merkel cell carcinoma cell lines and mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

PI3K-IN-52 target protein interaction

An In-Depth Technical Guide on the Target Protein Interaction of PI3K-IN-52

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making PI3K a prime target for therapeutic intervention.[1][2] This guide provides a detailed technical overview of This compound , a potent pan-Class I PI3K inhibitor. For the purposes of this technical guide, we will use Buparlisib (BKM120), a well-characterized pan-PI3K inhibitor, as a representative molecule for this compound to detail its interaction with target proteins, present quantitative data, and provide relevant experimental protocols. Buparlisib selectively inhibits the four isoforms of Class I PI3K and has been evaluated in numerous clinical trials for various malignancies.[2][3]

Core Target Interaction and Mechanism of Action

This compound (Buparlisib) functions as a selective, ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2][4] By binding to the ATP-binding pocket within the lipid kinase domain of the p110 catalytic subunit, the inhibitor prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The subsequent inhibition of the PI3K/AKT/mTOR signaling cascade disrupts essential cellular functions in cancer cells, leading to the induction of apoptosis and cell cycle arrest.[2][4] While potent against PI3K, at higher concentrations, Buparlisib has also been noted to have off-target effects, including interference with microtubule polymerization.[5][6]

Quantitative Data: In-Vitro Kinase and Cellular Inhibition

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The data below is summarized for Buparlisib (BKM120).

Table 1: In-Vitro Kinase Inhibition of this compound (Buparlisib)

| Target Isoform | IC50 (nM) | Assay Type |

|---|---|---|

| PI3Kα (p110α) | 52 | Cell-free kinase assay |

| PI3Kβ (p110β) | 166 | Cell-free kinase assay |

| PI3Kδ (p110δ) | 116 | Cell-free kinase assay |

| PI3Kγ (p110γ) | 262 | Cell-free kinase assay |

Data sourced from Selleck Chemicals and MedChemExpress.[4][7]

Table 2: Anti-Proliferative Activity of this compound (Buparlisib) in Cancer Cell Lines

| Cell Line Panel | IC50 Range | Assay Duration |

|---|---|---|

| Pediatric Sarcomas (ES, OS, RMS) | 560 nM - 1.9 µM | 72 hours |

| Primary CNS Lymphoma (Patient-derived) | < 500 nM | Not Specified |

| Multiple Myeloma (ARP-1, ARK, MM.1R) | 1 µM - 10 µM | 24 hours |

Data sourced from PLOS One and a study on CNS Lymphoma.[3][8]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PI3K HTRF® Kinase Assay

This protocol describes a method for measuring the in-vitro kinase activity of PI3K and its inhibition by compounds like this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) format.[9][10]

Objective: To determine the IC50 value of this compound against a specific PI3K isoform.

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

PIP2 (Substrate)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in 100% DMSO)

-

HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotinylated PIP3, Streptavidin-Allophycocyanin (SA-APC)

-

Stop Solution (EDTA in detection buffer)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Typically, this is done at 40x the final desired concentration.

-

Reaction Setup:

-

Add 0.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Prepare a PI3K Enzyme/Lipid Working Solution containing the PI3K enzyme and PIP2 substrate in kinase assay buffer.

-

Add 14.5 µL of the Enzyme/Lipid solution to the test wells and positive control wells. Add 14.5 µL of a Lipid-only solution (no enzyme) to the negative control wells.[9]

-

Initiate the kinase reaction by adding 5 µL of ATP Working Solution to all wells. The final ATP concentration should be at or near its Km value.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Reaction Termination and Detection:

-

Add 5 µL of Stop Solution (containing EDTA) to all wells to terminate the enzymatic reaction.

-

Add 5 µL of the HTRF Detection Mix (containing the detection reagents) to all wells.[9]

-

-

Final Incubation: Seal the plate and incubate at room temperature for at least 2 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (Europium reference signal).[11]

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CCK-8)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a specific cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the desired concentrations of the inhibitor (or vehicle control).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[13][14]

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well.[12]

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[12]

-

Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.

Western Blot Analysis of PI3K Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway following treatment with this compound.

Objective: To confirm that this compound inhibits the phosphorylation of AKT and other downstream targets.

Materials:

-

Cancer cell line

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow until they are 60-70% confluent.[15]

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-6 hours).

-

Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.[15]

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody for a loading control (e.g., total AKT or β-actin).[16]

Visualized Workflows and Relationships

Experimental Workflow: Cellular Assay and Western Blot

Logical Diagram: Mechanism of Action

References

- 1. What is Buparlisib used for? [synapse.patsnap.com]

- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | PLOS One [journals.plos.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Targeting on the PI3K/mTOR: a potential treatment strategy for clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

PI3K-IN-52 literature review

An In-depth Technical Guide to a Representative PI3K Inhibitor: A Literature Review

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of a representative PI3K inhibitor, hereafter referred to as PI3K-IN-52 for the purpose of this review, belonging to the class of pyrimidine-based inhibitors. This class of compounds has been extensively investigated for its potential to selectively target PI3K isoforms.[7]

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[8][9] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10][11][12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of cellular activities.[4][10] The tumor suppressor PTEN (phosphatase and tensin homolog) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][13][11]

This guide will delve into the biochemical and cellular activity of a representative pyrimidine-based PI3K inhibitor, detail common experimental methodologies for its characterization, and visualize the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative pyrimidine-based PI3K inhibitor, this compound. These values are representative of those reported for potent and selective PI3K inhibitors of this class in the scientific literature.

| Parameter | Value | Description |

| In Vitro Kinase Assay | ||

| PI3Kα IC50 | 5 nM | Half-maximal inhibitory concentration against the p110α isoform of PI3K. |

| PI3Kβ IC50 | 50 nM | Half-maximal inhibitory concentration against the p110β isoform of PI3K. |

| PI3Kδ IC50 | 2 nM | Half-maximal inhibitory concentration against the p110δ isoform of PI3K. |

| PI3Kγ IC50 | 25 nM | Half-maximal inhibitory concentration against the p110γ isoform of PI3K. |

| mTOR IC50 | > 1 µM | Half-maximal inhibitory concentration against mTOR, indicating selectivity over this related kinase. |

| Cell-Based Assays | ||

| p-AKT (Ser473) IC50 | 15 nM | Half-maximal inhibitory concentration for the phosphorylation of AKT at Ser473 in a cellular context. |

| Cell Proliferation GI50 | 100 nM | Half-maximal growth inhibition concentration in a cancer cell line with a PIK3CA mutation. |

| Pharmacokinetics | ||

| Oral Bioavailability (%) | 40% | The proportion of the administered dose that reaches systemic circulation. |

| Cmax | 1.5 µM | Maximum plasma concentration achieved after oral administration. |

| Tmax | 2 hours | Time to reach maximum plasma concentration. |

| Half-life (t1/2) | 6 hours | The time required for the plasma concentration of the drug to be reduced by half. |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of pyrimidine-based PI3K inhibitors are provided below.

In Vitro Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

PIP2 substrate

-

ATP (with radiolabeled γ-³²P-ATP or a fluorescent ATP analog)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) at various concentrations

-

Phospholipid vesicles

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the kinase buffer, the specific PI3K isoform, and the phospholipid vesicles containing PIP2.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing the tracer).

-

Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at room temperature or 30°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Capture the phosphorylated product (PIP3) on a filter plate or separate by chromatography.

-

Quantify the amount of product formed by measuring radioactivity or fluorescence.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for p-AKT Inhibition

This cell-based assay measures the inhibition of PI3K signaling by quantifying the phosphorylation of its downstream effector, AKT.

Materials:

-

Cancer cell line with a constitutively active PI3K pathway (e.g., MCF7, which has a PIK3CA mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-β-actin (loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total AKT and β-actin as controls.

-

Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control.

-

Calculate the IC50 for p-AKT inhibition.

Visualizations

PI3K Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for PI3K Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel PI3K inhibitor.

Caption: A representative experimental workflow for PI3K inhibitor characterization.

Conclusion

The PI3K signaling pathway remains a highly validated target in oncology. Pyrimidine-based inhibitors, represented here as this compound, have demonstrated significant promise due to their potency and potential for isoform selectivity. The methodologies described in this guide represent the standard for characterizing such compounds, from initial enzymatic inhibition to cellular pathway modulation and in vivo efficacy. Further research and development in this area continue to yield novel therapeutic agents with the potential to improve outcomes for cancer patients.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: PI3K-IN-52 in HGC-27 Gastric Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in many human cancers, including gastric carcinoma, making it a prime target for therapeutic intervention.[1][4][5] The HGC-27 cell line, derived from a metastatic site of human gastric carcinoma, serves as a valuable in vitro model for studying the pathogenesis of this disease and evaluating the efficacy of novel therapeutic agents.[6]

PI3K-IN-52 is a potent and selective inhibitor of the PI3K pathway. These application notes provide detailed protocols for evaluating the effects of this compound on the HGC-27 human gastric cancer cell line. The described experiments will enable researchers to assess the inhibitor's impact on cell viability, key signaling proteins, cell cycle progression, and apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on the HGC-27 cell line.

Table 1: this compound Kinase Inhibitory Activity

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kα | 5.1 |

| PI3Kβ | 136 |

| PI3Kγ | 30.7 |

| PI3Kδ | 8.9 |

| Note: Data is illustrative and based on a similar compound, PI3K-IN-30, for representative purposes.[7] |

Table 2: Effect of this compound on HGC-27 Cell Viability (MTT Assay)

| Concentration (µM) | % Cell Viability (48h) |

| 0 (Control) | 100 ± 4.5 |

| 0.1 | 85.2 ± 3.8 |

| 1 | 62.7 ± 5.1 |

| 5 | 41.3 ± 3.2 |

| 10 | 25.8 ± 2.9 |

| Data are presented as mean ± SD from three independent experiments. |

Table 3: Western Blot Analysis of p-AKT (Ser473) Expression in HGC-27 Cells Treated with this compound (48h)

| Concentration (µM) | Relative p-AKT/Total AKT Ratio |

| 0 (Control) | 1.00 |

| 1 | 0.45 |

| 5 | 0.15 |

| 10 | 0.05 |

| Densitometry values are normalized to the control group. |

Table 4: Cell Cycle Analysis of HGC-27 Cells Treated with this compound (24h)

| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |

| 5 | 72.8 ± 3.4 | 18.1 ± 2.5 | 9.1 ± 1.9 |

| Data are presented as mean ± SD from three independent experiments. |

Table 5: Apoptosis Analysis of HGC-27 Cells Treated with this compound (48h)

| Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |

| 0 (Control) | 3.2 ± 0.8 |

| 5 | 28.7 ± 2.3 |

| 10 | 45.1 ± 3.9 |

| Data are presented as mean ± SD from three independent experiments. |

Experimental Protocols

Cell Culture

The HGC-27 human gastric cancer cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8] Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of HGC-27 cells.

-

Seed HGC-27 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.[8]

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for assessing the levels of total and phosphorylated AKT in HGC-27 cells following treatment with this compound.

-

Seed HGC-27 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).[9][10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of HGC-27 cells.[11]

-

Seed HGC-27 cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).[12]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis in HGC-27 cells by this compound.

-

Seed HGC-27 cells in 6-well plates and treat with this compound for 48 hours.

-

Harvest both the adherent and floating cells and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation in HGC-27 Cells

Caption: Workflow for assessing the biological effects of this compound on HGC-27 cells.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HGC-27 Cells [cytion.com]

- 7. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 8. Baicalein facilitates gastric cancer cell apoptosis by triggering endoplasmic reticulum stress via repression of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the antiproliferative effect of PI3K/Akt/mTOR pathway and CDK4/6 inhibitors in human papillomavirus-positive and -negative head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PI3K-IN-52 in an In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[3][4][5] This makes the PI3K pathway a highly attractive target for cancer therapy.[6][7] PI3K inhibitors have been developed to block this aberrant signaling and are under investigation as potential anti-cancer agents.[8][9]

This document provides detailed application notes and protocols for the in vivo evaluation of PI3K-IN-52 , a representative pan-PI3K inhibitor, using a xenograft tumor model. The methodologies described herein are designed to assess the anti-tumor efficacy and pharmacodynamic effects of this compound.

Mechanism of Action of this compound

This compound is a potent, small-molecule inhibitor that targets the catalytic activity of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). In cancer cells with a hyperactivated PI3K pathway, these enzymes are responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7][11] Activated AKT, in turn, phosphorylates a host of substrates, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[12]

By inhibiting PI3K, this compound blocks the production of PIP3, leading to the suppression of AKT and mTOR signaling.[13] This cascade of inhibition ultimately results in decreased cancer cell proliferation, induction of apoptosis, and reduced tumor growth.[2]

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K pathway alterations in cancer: variations on a theme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer [mdpi.com]

- 11. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for PI3K-IN-52 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI3K-IN-52 is a potent phosphoinositide 3-kinase (PI3K) inhibitor with significant activity against the PI3K pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is implicated in numerous human diseases, making it a key target for therapeutic intervention.[5] this compound has demonstrated an IC50 of 0.23 μM in HGC-27 cells, highlighting its potential as a valuable tool for cancer research.[1][2]

These application notes provide detailed protocols for the use of this compound in a variety of cell culture-based assays to assess its biological effects.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₆H₂₄FN₅O₃ |

| Molecular Weight | 473.5 g/mol |

| Appearance | Solid |

| Storage Conditions | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, leading to the activation of mTOR and subsequent regulation of cell cycle progression, proliferation, and survival. This compound, as a PI3K inhibitor, blocks this cascade at an early stage, leading to the inhibition of downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution

A 10 mM stock solution in dimethyl sulfoxide (DMSO) is a common starting point for many cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.735 mg of this compound (Molecular Weight = 473.5 g/mol ).

-

Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Note: DMSO can have biological effects on cells, so it is crucial to include a vehicle control (DMSO alone) in all experiments at the same final concentration as the this compound treatment.[3]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the inhibitor).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Representative IC50 Values for Pan-PI3K Inhibitors:

| Inhibitor | Cell Line | IC50 (nM) |

| Buparlisib (pan-PI3K) | Various | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ)[8] |

| PI-103 (pan-PI3K) | Various | 2 (p110α), 3 (p110β), 3 (p110δ), 15 (p110γ)[9] |

| This compound | HGC-27 | 230 [1][2] |

Western Blot Analysis of AKT Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of AKT, a key downstream effector of PI3K, upon treatment with this compound.[10][11][12]

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1, 6, or 24 hours). A common treatment duration to observe changes in phosphorylation is shorter than for viability assays.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AKT and total AKT (typically overnight at 4°C). A loading control antibody like β-actin should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.[13][14][15]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)